molecular formula C13H23N5O2 B2405204 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide CAS No. 1492960-31-2

4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide

Cat. No. B2405204
CAS RN: 1492960-31-2
M. Wt: 281.36
InChI Key: LFQOSHFWJUSQII-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as JNJ-40411813, is a small molecule inhibitor that has shown promising results in scientific research. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide works by inhibiting specific enzymes involved in various cellular processes, including cancer cell proliferation, inflammation, and neurodegeneration. This compound targets specific proteins, such as cyclin-dependent kinases, which play a crucial role in the regulation of cell division and proliferation. By inhibiting these enzymes, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can slow down or halt the growth of cancer cells. In addition, this compound can also reduce inflammation by targeting specific pathways involved in the immune response. Furthermore, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the accumulation of toxic proteins in the brain, which could be useful in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects on the body. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. In addition, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the accumulation of toxic proteins in the brain.

Advantages and Limitations for Lab Experiments

4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. This compound is highly specific and can target specific enzymes involved in various cellular processes, making it an effective tool for studying these pathways. In addition, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has shown promising results in various disease models, making it a useful compound for preclinical studies. However, there are also some limitations to using 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in lab experiments. This compound can be difficult to synthesize, and its high specificity can also make it less effective in certain disease models.

Future Directions

There are several future directions for the use of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide in scientific research. In cancer research, this compound could be further studied for its potential use in combination with other cancer drugs to improve treatment outcomes. In addition, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide could also be studied for its potential use in other diseases, such as autoimmune disorders and infectious diseases. Furthermore, the development of new synthesis methods for 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide could improve its availability for use in scientific research.

Synthesis Methods

The synthesis of 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide involves a multistep process that includes the reaction between 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid and 3-morpholin-4-ylpropylamine, followed by the addition of 1,1'-carbonyldiimidazole and N,N-dimethylformamide. The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth of tumor cells by targeting specific enzymes involved in cancer cell proliferation. In addition, 4-Amino-1-ethyl-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, this compound has shown potential in the treatment of neurodegenerative disorders, such as Alzheimer's disease, by targeting specific pathways involved in the progression of these diseases.

properties

IUPAC Name

4-amino-1-ethyl-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N5O2/c1-2-18-10-11(14)12(16-18)13(19)15-4-3-5-17-6-8-20-9-7-17/h10H,2-9,14H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQOSHFWJUSQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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